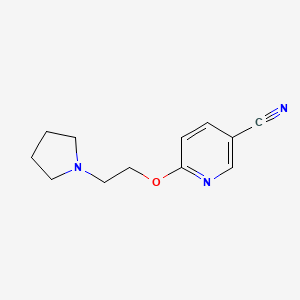

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is a chemical compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a nicotinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, forming an intermediate imidic acid, which hydrates to the amide and further oxidizes to the carboxylic acid. Basic hydrolysis follows nucleophilic addition of hydroxide to the nitrile carbon .

Reduction Reactions

The nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH<sub>4</sub>):

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF | 0°C → Reflux | 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinamine | 65% |

-

Application : The resulting amine serves as a precursor for further functionalization, such as acylation or alkylation.

Nucleophilic Addition and Cycloaddition

The nitrile participates in [2+3] cycloaddition with sodium azide to form tetrazole derivatives, a reaction critical in medicinal chemistry for bioisosteric replacement:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN<sub>3</sub>, NH<sub>4</sub>Cl | DMF, 100°C, 12h | Tetrazole derivative | 90% |

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at specific positions dictated by directing effects:

-

Directing Effects : The nitrile group (-C≡N) is meta-directing, while the ethoxy-pyrrolidine substituent exhibits ortho/para-directing behavior. Steric hindrance from the ethoxy chain limits substitution at adjacent positions .

Functionalization of the Pyrrolidine Moiety

The tertiary amine in pyrrolidine undergoes alkylation or acylation:

Comparative Reactivity with Analogues

The reactivity of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile differs from structurally related compounds:

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents (e.g., DMF, acetonitrile) but decomposes under prolonged exposure to strong acids or bases. Storage recommendations include inert atmospheres and room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's structural characteristics suggest several potential applications in pharmaceutical development:

- Neurological Disorders : Given its structural similarity to nicotine, 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile may interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate nAChRs could lead to neuroprotective effects or cognitive enhancement.

- Smoking Cessation : Similar to varenicline, which is used for smoking cessation, this compound might serve as a partial agonist at nAChRs, potentially reducing withdrawal symptoms and cravings associated with nicotine addiction.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for establishing its therapeutic potential. Interaction studies can provide insights into:

- Binding Affinity : Investigating the binding affinity of the compound to various nAChR subtypes can elucidate its pharmacological profile.

- Signal Transduction Pathways : Researching how the compound influences intracellular signaling pathways may reveal mechanisms underlying its effects on neuronal activity.

Wirkmechanismus

The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity and selectivity towards certain biological targets . The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Pyrrolidin-1-yl)nicotinonitrile

- 6-Pyrrolidin-1-yl-nicotinonitrile

- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinonitrile

Uniqueness

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is unique due to the presence of both the ethoxy group and the pyrrolidine ring, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds .

Biologische Aktivität

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.29 g/mol

- CAS Number : 1249741-18-1

The compound features a pyrrolidine moiety linked to a nicotinonitrile structure, which is known for its diverse pharmacological effects.

The biological activity of this compound primarily involves interaction with various biological targets, including receptors and enzymes. The presence of the pyrrolidine ring enhances binding affinity and selectivity towards specific targets, which may include:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or antagonist, influencing neurotransmission.

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

Antinociceptive Activity

Research has demonstrated that compounds similar to this compound exhibit antinociceptive properties. For instance, studies on related nicotinonitriles have shown efficacy in pain models:

- Study Reference : A series of nicotinonitriles were tested for their ability to reduce pain responses in rodent models. Results indicated significant dose-dependent analgesic effects, with some compounds showing superior efficacy compared to standard analgesics .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Some studies suggest that nicotinonitrile derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents:

- Mechanism : This protective effect may be mediated through modulation of oxidative stress pathways and inhibition of pro-apoptotic factors .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Weak Inhibition |

These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies and Applications

Several case studies have explored the therapeutic applications of nicotinonitriles, including:

- Pain Management : Clinical trials are ongoing to assess the efficacy of nicotinonitriles in chronic pain management, particularly in conditions like neuropathic pain.

- Cognitive Disorders : Research is being conducted on the use of these compounds in treating cognitive deficits associated with neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNHLRKZYVYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.